molecular formula C18H14O3 B6406390 2-Methoxy-4-(naphthalen-1-yl)benzoic acid CAS No. 139082-96-5

2-Methoxy-4-(naphthalen-1-yl)benzoic acid

Cat. No.: B6406390
CAS No.: 139082-96-5
M. Wt: 278.3 g/mol
InChI Key: FRRSTFUAPCZCRI-UHFFFAOYSA-N
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Description

2-Methoxy-4-(naphthalen-1-yl)benzoic acid is an organic compound with the molecular formula C18H14O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a methoxy group at the second position and a naphthalen-1-yl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(naphthalen-1-yl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzoic acid and naphthalene.

    Friedel-Crafts Acylation: The key step involves a Friedel-Crafts acylation reaction where naphthalene is acylated with 2-methoxybenzoic acid in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Reaction Conditions: The reaction is carried out under anhydrous conditions at a temperature range of 0-5°C to prevent side reactions and ensure high yield.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and product yield.

    Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(naphthalen-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

    Reduction: The naphthalen-1-yl group can be reduced to a dihydronaphthalene derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 2-Carboxy-4-(naphthalen-1-yl)benzoic acid.

    Reduction: 2-Methoxy-4-(dihydronaphthalen-1-yl)benzoic acid.

    Substitution: 2-Substituted-4-(naphthalen-1-yl)benzoic acid derivatives.

Scientific Research Applications

2-Methoxy-4-(naphthalen-1-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its anti-inflammatory and anticancer properties in preclinical studies.

    Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(naphthalen-1-yl)benzoic acid involves:

    Molecular Targets: Interacting with specific enzymes or receptors in biological systems.

    Pathways: Modulating signaling pathways related to inflammation, cell proliferation, and apoptosis.

    Effects: Exhibiting anti-inflammatory and anticancer effects by inhibiting key enzymes and pathways involved in these processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzoic acid: Lacks the naphthalen-1-yl group, resulting in different chemical and biological properties.

    4-(Naphthalen-1-yl)benzoic acid: Lacks the methoxy group, affecting its reactivity and applications.

    2-Methoxy-4-(phenyl)benzoic acid: Contains a phenyl group instead of a naphthalen-1-yl group, leading to variations in its chemical behavior.

Properties

IUPAC Name

2-methoxy-4-naphthalen-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c1-21-17-11-13(9-10-16(17)18(19)20)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRSTFUAPCZCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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